N-(2,4-Dinitrophenyl)ethylenediamine
Overview
Description
Synthesis Analysis
This compound is synthesized by the nitration of 2,4-dinitrophenol followed by a reaction with ethylenediamine. The synthesis of FRET peptides containing ortho-aminobenzoic acid (Abz) as a fluorescent group and 2, 4-dinitrophenyl (Dnp) or N- (2, 4-dinitrophenyl)ethylenediamine (EDDnp) as a quencher was optimized .Molecular Structure Analysis
The molecular formula of N-(2,4-Dinitrophenyl)ethylenediamine is C8H10N4O4 . More detailed structural information may be found in specific scientific literature .Chemical Reactions Analysis
N-(2,4-Dinitrophenyl)ethylenediamine is known to react with amino acids and peptides. More detailed information about its chemical reactions can be found in specific scientific literature .Physical And Chemical Properties Analysis
N-(2,4-Dinitrophenyl)ethylenediamine is a yellow crystalline powder. Its molecular weight is 226.19 g/mol . More detailed physical and chemical properties can be found in specific scientific literature .Scientific Research Applications
1. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities
- Application Summary : This compound is used in the spectrofluorometric measurement of Neutrophil Serine Protease (NSP) activities. NSPs are enzymes stored in neutrophil cytoplasmic azurophilic granules and they act in combination with reactive oxygen species to degrade engulfed microorganisms inside phagolysosomes .
- Methods of Application : The protocol involves the use of sensitive ortho-aminobenzoyl-peptidyl-N-(2,4-dinitrophenyl)ethylenediamine fluorescence resonance energy transfer (FRET) substrates that fully discriminate between the three human NSPs. These are used to measure subnanomolar concentrations of free or membrane-bound NSPs in low-binding microplates and to quantify the activities of individual proteases in biological fluids .
- Results or Outcomes : The data obtained from these measurements can clarify the contributions of individual NSPs to the development of inflammatory diseases .
2. Synthesis of Fluorogenic Protease Substrates
- Application Summary : N-(2,4-Dinitrophenyl)ethylenediamine is used in the synthesis of internally quenched fluorogenic peptides with ortho-aminobenzoyl/dinitrophenyl groups as donor-acceptor pairs .
- Methods of Application : The procedure involves the synthesis of an N α -Boc or-Fmoc derivative of glutamic acid with the α-carboxyl group bound to N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp), which provides the quencher moiety attached to the C-terminus of the substrate .
- Results or Outcomes : The substrates synthesized using this method can be used for the spectrofluorimetric measurements of various proteases .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-(2,4-dinitrophenyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c9-3-4-10-7-2-1-6(11(13)14)5-8(7)12(15)16/h1-2,5,10H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUKPEQJKQUQKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182949 | |
Record name | N-(2,4-Dinitrophenyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dinitrophenyl)ethylenediamine | |
CAS RN |
28767-75-1 | |
Record name | (2,4-Dinitrophenyl)ethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28767-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,4-Dinitrophenyl)ethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028767751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,4-Dinitrophenyl)ethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1-(2,4-Dinitro-phenyl)-ethane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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